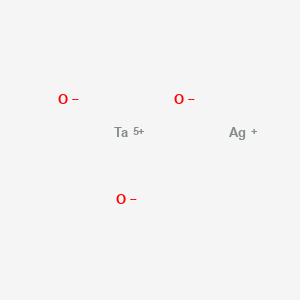

Silver tantalum trioxide

Description

Propriétés

Numéro CAS |

12376-95-3 |

|---|---|

Formule moléculaire |

AgO3Ta+ |

Poids moléculaire |

336.8143 |

Synonymes |

silver tantalum trioxide |

Origine du produit |

United States |

Méthodes De Préparation

Calcination Temperature and Time

Calcination parameters directly impact crystallinity and phase composition:

Precursor Selection and Purity

Post-Synthesis Modifications

-

Pt co-catalyst deposition : Photodeposition of 0.2 wt% Pt enhances hydrogen evolution rates by a factor of 7–13, depending on the base synthesis method.

-

Surface acid treatment : Etching with HNO₃ removes surface impurities, improving interfacial charge transfer.

Comparative Analysis of Synthesis Methods

The table below summarizes the structural and functional properties of AgTaO₃ prepared via different methods:

| Method | Crystallite Size (nm) | Surface Area (m²·g⁻¹) | H₂ Evolution Rate (µmol·g⁻¹·h⁻¹) | Key Advantage |

|---|---|---|---|---|

| Solid-State (SSR) | 38–45 | 7.2 | 248.5 | High crystallinity, efficiency |

| Hydrothermal | 65–80 | 5.1 | 35.7 | Scalability |

| Solvothermal | 50–60 | 6.8 | 42.3 | Moderate particle size control |

| Sol-Gel | 70–85 | 4.5 | 39.8 | Low energy input |

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Employed in studies involving disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mécanisme D'action

The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and disulfide bond exchange.

Comparaison Avec Des Composés Similaires

Key Findings from Research:

Structural Stability: Perovskite-type tantalates (e.g., KTaO₃, NaTaO₃) exhibit exceptional thermal and chemical stability due to their rigid frameworks.

Electrical Properties : Lead-based tantalates (PbTa₂O₆) outperform others in remnant polarization, making them ideal for memory devices. Silver’s high conductivity might position AgTaO₃ as a candidate for low-loss capacitors or conductive coatings .

Catalytic Activity : Sodium tantalate (NaTaO₃) is widely studied for photocatalysis. AgTaO₃ could exhibit enhanced visible-light absorption due to silver’s plasmonic effects, though this requires experimental validation .

Corrosion Resistance : Tantalum pentoxide (Ta₂O₅) and pure tantalum are highly resistant to acids and oxidizers. AgTaO₃ may inherit this property but could degrade in sulfur trioxide (SO₃) or fluorine-rich environments, as seen in tantalum’s reactivity .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing high-purity silver tantalum trioxide (AgTaO₃) in laboratory settings?

- Methodology : Synthesis typically involves solid-state reactions or sol-gel processes. For solid-state routes, stoichiometric mixtures of Ag₂O and Ta₂O₅ are sintered at 800–1000°C under controlled oxygen partial pressure to prevent Ag sublimation . Sol-gel methods use precursors like silver nitrate and tantalum ethoxide, followed by calcination. Purity is verified via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm phase homogeneity and avoid secondary phases like AgTaO₂ or unreacted Ta₂O₅ .

- Critical Parameters : Oxygen flow rate, sintering temperature ramp rates, and precursor stoichiometry must be tightly controlled to avoid Ag oxidation or Ta reduction .

Q. How can researchers characterize the crystallographic structure and electronic properties of AgTaO₃?

- Structural Analysis : Use Rietveld refinement of XRD data to confirm the perovskite-type structure and lattice parameters. Synchrotron radiation improves resolution for detecting subtle distortions in TaO₆ octahedra .

- Electronic Properties : UV-Vis spectroscopy and density functional theory (DFT) simulations assess bandgap energy (~3.1 eV for AgTaO₃). X-ray photoelectron spectroscopy (XPS) validates oxidation states (Ag⁺, Ta⁵⁺) and identifies oxygen vacancy defects .

Q. What are the standard protocols for evaluating AgTaO₃’s stability under ambient and thermal conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures and phase transitions. AgTaO₃ is stable up to 600°C in air but decomposes to Ag and Ta₂O₅ above 800°C .

- Environmental Stability : Accelerated aging tests (e.g., 85°C/85% humidity for 1000 hours) monitor surface oxidation or Ag migration using scanning electron microscopy (SEM) and EDS .

Advanced Research Questions

Q. How do mechanical stress and thermal cycling affect the failure mechanisms of AgTaO₃-based capacitors?

- Experimental Design : Subject AgTaO₃ thin films to cyclic mechanical impacts (e.g., Machete hammer tests) and thermal shocks (-55°C to 125°C). Monitor leakage current spikes and capacitance degradation .

- Failure Analysis : Cross-section SEM reveals microcracks at Ag/Ta₂O₅ interfaces. Finite element modeling (FEM) simulates stress distribution, correlating with experimental leakage current trends .

Q. What contradictions exist in reported bandgap values of AgTaO₃, and how can they be resolved?

- Data Contradictions : Bandgap values range from 2.8–3.3 eV due to differences in synthesis methods (e.g., sol-gel vs. solid-state) and defect densities .

- Resolution Strategy : Compare samples synthesized under identical conditions using spectroscopic ellipsometry and DFT. Reconcile discrepancies by quantifying oxygen vacancies via positron annihilation spectroscopy .

Q. What advanced techniques validate AgTaO₃’s biocompatibility for biomedical applications (e.g., dental implants)?

- In Vitro Cytocompatibility : Expose human dental pulp cells to AgTaO₃ eluents. Assess viability via MTT assays and apoptosis markers (e.g., caspase-3). Prior studies show >90% viability at 1 mg/mL concentrations .

- Surface Functionalization : Plasma spraying or atomic layer deposition (ALD) applies hydroxyapatite coatings to enhance osseointegration. Characterize adhesion strength via scratch tests .

Q. How can computational models predict AgTaO₃’s performance in high-frequency electronic applications?

- DFT and COMSOL Modeling : Simulate dielectric constant (εᵣ ~25) and loss tangent (tan δ < 0.001) at GHz frequencies. Validate with impedance spectroscopy on sputtered AgTaO₃ films .

- Challenges : Discrepancies arise from interfacial defects in thin films. Incorporate grain boundary effects in models using SEM-derived microstructural data .

Methodological Guidelines for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.